Lu AA39835-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

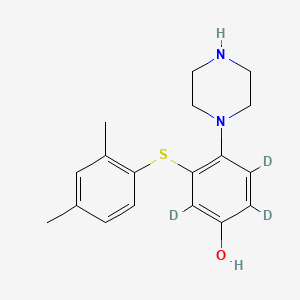

C18H22N2OS |

|---|---|

Poids moléculaire |

317.5 g/mol |

Nom IUPAC |

2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol |

InChI |

InChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D |

Clé InChI |

GZGSAICCNTYGOF-SUZPVGJMSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1N2CCNCC2)SC3=C(C=C(C=C3)C)C)[2H])O)[2H] |

SMILES canonique |

CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C |

Origine du produit |

United States |

Foundational & Exploratory

Lu AA39835: A Technical Analysis of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Lu AA39835 is a pharmacologically active, minor metabolite of the multimodal antidepressant vortioxetine (B1682262).[1] This technical guide provides a comprehensive overview of the mechanism of action of Lu AA39835, focusing on its interaction with the human serotonin (B10506) transporter (SERT) and its pharmacokinetic profile, particularly concerning its limited central nervous system exposure. Quantitative data from available studies are summarized, and while specific, detailed experimental protocols are not publicly available, generalized methodologies for the key assays are described. This document aims to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily involving the inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[1] Upon administration, vortioxetine is extensively metabolized in the liver, leading to the formation of several metabolites.[1] One of these, Lu AA39835, has been identified as a pharmacologically active molecule. However, its contribution to the overall therapeutic effect of vortioxetine is considered minimal due to its low systemic exposure and inability to cross the blood-brain barrier (BBB).[1] This guide delves into the specifics of Lu AA39835's mechanism of action based on the available nonclinical data.

Pharmacological Profile

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The principal pharmacological activity of Lu AA39835 is the inhibition of the human serotonin transporter (hSERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a key mechanism for the therapeutic effect of many antidepressants.

Quantitative Analysis of SERT Inhibition

The inhibitory potency of Lu AA39835 at the hSERT has been quantified in in vitro studies. The available data is presented in the table below.

| Compound | Target | Assay Type | Value | Reference |

| Lu AA39835 | hSERT | Ki (nmol/L) | 15.5 | FDA documentation |

Table 1: Inhibitory Potency of Lu AA39835 at the Human Serotonin Transporter.

Pharmacokinetics

Metabolic Profile

Lu AA39835 is a minor metabolite of vortioxetine, with a metabolic ratio of ≤ 0.04, indicating that its systemic exposure is significantly lower than that of the parent drug.[1]

Blood-Brain Barrier Penetration

A critical aspect of the pharmacological profile of Lu AA39835 is its inability to penetrate the blood-brain barrier.[1] This has been determined through nonclinical studies, the specific details of which are not publicly available ("data on file").[1] The lack of CNS penetration is a primary reason why Lu AA39835 is not considered to contribute significantly to the antidepressant effects of vortioxetine, despite its in vitro activity at SERT.[1]

Experimental Methodologies (Generalized)

While the specific, detailed experimental protocols for the studies on Lu AA39835 are not publicly available, this section describes the general methodologies typically employed for the key experiments cited.

SERT Binding Assay (Generalized Protocol)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibitory constant (Ki) of Lu AA39835 for the human serotonin transporter (SERT).

General Procedure:

-

Preparation of Membranes: Membranes from cells stably expressing the human SERT are prepared.

-

Radioligand Incubation: These membranes are incubated with a specific radioligand for SERT (e.g., [³H]citalopram) at a known concentration.

-

Competitive Binding: A range of concentrations of the test compound (Lu AA39835) are added to displace the radioligand.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Generalized workflow for a SERT radioligand binding assay.

In Vitro Blood-Brain Barrier Model (Generalized Protocol)

In vitro models are often used to predict the ability of a compound to cross the blood-brain barrier.

Objective: To assess the permeability of Lu AA39835 across a cellular model of the blood-brain barrier.

General Procedure:

-

Cell Culture: A monolayer of brain endothelial cells is cultured on a semi-permeable membrane in a transwell plate, often in co-culture with astrocytes and pericytes to mimic the in vivo environment.

-

Compound Application: The test compound (Lu AA39835) is added to the apical (blood) side of the transwell.

-

Sampling: At various time points, samples are taken from the basolateral (brain) side.

-

Quantification: The concentration of the compound in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

References

The Role of Lu AA39835 in the Metabolic Journey of Vortioxetine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine (B1682262), a multimodal antidepressant, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is Lu AA39835, a minor but pharmacologically active metabolite. This technical guide provides an in-depth exploration of the role of Lu AA39835 in the metabolism of vortioxetine, detailing its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of vortioxetine and related compounds.

Vortioxetine Metabolism: The Position of Lu AA39835

Vortioxetine is primarily metabolized in the liver through oxidation and subsequent glucuronidation. The main metabolic pathway is initiated by oxidation, predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP2D6, leading to the formation of a major, pharmacologically inactive carboxylic acid metabolite, Lu AA34443.[1][2] Several other CYP isoenzymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are also involved in the metabolism of vortioxetine to a lesser extent.[3][4]

Lu AA39835 is a hydroxylated metabolite of vortioxetine and is considered a minor metabolite.[5] Despite its low plasma concentrations, Lu AA39835 is of interest due to its pharmacological activity. Similar to the parent compound, Lu AA39835 exhibits inhibitory activity at the serotonin (B10506) transporter (SERT).[4][6] However, preclinical data indicate that Lu AA39835 is not expected to cross the blood-brain barrier, suggesting its contribution to the overall clinical efficacy of vortioxetine is minimal.[4][5]

The metabolic journey of vortioxetine, including the formation of Lu AA39835, is depicted in the following pathway diagram.

Quantitative Analysis of Lu AA39835

The quantification of Lu AA39835 in biological matrices is crucial for understanding its pharmacokinetic profile. Due to its low concentrations, highly sensitive analytical methods are required.

Pharmacokinetic Parameters

Clinical studies have consistently shown that Lu AA39835 is a minor metabolite with plasma concentrations significantly lower than the parent drug, vortioxetine, and the major inactive metabolite, Lu AA34443. The plasma metabolic ratio of Lu AA39835 (ratio of metabolite AUC to parent drug AUC) is reported to be less than or equal to 4% (≤0.04).[4][5]

| Parameter | Vortioxetine | Lu AA34443 (Major Metabolite) | Lu AA39835 (Minor Metabolite) | Reference |

| Plasma Metabolic Ratio (AUCmetabolite/AUCvortioxetine) | N/A | ~1 | ≤ 0.04 | [4] |

| Plasma Concentration | Therapeutic Range | High | Very Low | [7] |

Table 1: Comparative Plasma Exposure of Vortioxetine and its Metabolites

Bioanalytical Methods

The standard method for the simultaneous quantification of vortioxetine and its metabolites, including Lu AA39835, in plasma and other biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Analyte | Linear Range (Plasma) | Lower Limit of Quantification (LLOQ) | Reference |

| Vortioxetine | 0.08 - 80 ng/mL | 0.08 ng/mL | [5] |

| Lu AA34443 | 0.2 - 200 ng/mL | 0.2 ng/mL | [5] |

| Lu AA39835 | 0.04 - 40 ng/mL | 0.04 ng/mL | [5] |

Table 2: Typical Linear Ranges for the Quantification of Vortioxetine and its Metabolites in Human Plasma by LC-MS/MS.

Experimental Protocols

The characterization of Lu AA39835 as a metabolite of vortioxetine has been achieved through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes are fundamental for identifying the enzymes responsible for metabolite formation and for studying potential drug-drug interactions.

Objective: To identify the CYP enzymes involved in the formation of Lu AA39835 from vortioxetine.

Methodology:

-

Incubation: Vortioxetine is incubated with human liver microsomes or a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) in the presence of an NADPH-generating system.

-

Reaction Conditions:

-

Substrate Concentration (Vortioxetine): Typically in the low micromolar range.

-

Enzyme Concentration: Varies depending on the system (e.g., 0.1-0.5 mg/mL for HLMs).

-

Incubation Time: Ranging from a few minutes to several hours.

-

Temperature: 37°C.

-

-

Sample Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the formation of Lu AA39835.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) for the formation of Lu AA39835 by specific CYP isoforms, varying concentrations of vortioxetine are incubated with individual recombinant enzymes.

References

- 1. ClinPGx [clinpgx.org]

- 2. The US Food and Drug Administration's perspective on the new antidepressant vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of In Vivo Metabolic Activity of CYP2D6 Genotypes and Alleles Through Population Pharmacokinetic Analysis of Vortioxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | springermedizin.de [springermedizin.de]

- 7. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single‐ and Multiple‐Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Lu AA39835: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lu AA39835 is a minor, pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262).[1][2] Its primary mechanism of action is the inhibition of the serotonin (B10506) transporter (SERT).[1][2] Despite this activity, which is reported to be similar to its parent compound, Lu AA39835 is characterized by a low plasma metabolic ratio (≤4%) and is not expected to penetrate the blood-brain barrier.[1][2] Consequently, its contribution to the central pharmacological effects of vortioxetine is considered minimal.[1] This document provides a comprehensive overview of the available pharmacological, pharmacokinetic, and bioanalytical data for Lu AA39835.

Introduction

Vortioxetine is an antidepressant with a multimodal mechanism of action, functioning as a serotonin reuptake inhibitor and modulating several serotonin receptors.[3][4] It undergoes extensive hepatic metabolism, primarily through oxidation via cytochrome P450 (CYP) enzymes (predominantly CYP2D6) followed by glucuronic acid conjugation.[1][5] This metabolic process yields several byproducts, including the major, pharmacologically inactive carboxylic acid metabolite, Lu AA34443, and the minor, hydroxylated metabolite, Lu AA39835.[1][6] This guide focuses specifically on the pharmacological characteristics of Lu AA39835.

Data Presentation

Quantitative data for Lu AA39835 is limited in publicly available literature. The following tables summarize the known pharmacokinetic parameters of the metabolite and the pharmacological profile of its parent compound, vortioxetine, for context.

Table 1: Pharmacokinetic and Bioanalytical Parameters of Lu AA39835

| Parameter | Value | Notes |

| Metabolite Type | Minor, active (hydroxyl metabolite) | Formed via oxidation of vortioxetine.[2] |

| Plasma Metabolic Ratio | ≤ 0.04 (≤4%) | Ratio of metabolite AUC to parent drug AUC.[1][2] |

| Blood-Brain Barrier Penetration | Not expected | Based on nonclinical data.[1][2] |

| Clinical Significance | Minimal impact on central activity | Due to low exposure and lack of CNS penetration.[1] |

| Plasma Quantification Range | 0.04 to 40 ng/mL | Linear range for bioanalytical LC-MS/MS methods.[2][7] |

| Urine Quantification Range | 8 to 2000 ng/mL | Linear range for bioanalytical LC-MS/MS methods.[7] |

Table 2: Pharmacological Profile of the Parent Compound, Vortioxetine

Note: The SERT inhibition for Lu AA39835 has been described as "similar" to vortioxetine, but specific quantitative values are not publicly available.[2]

| Target | Action | Affinity (Kᵢ, nM) |

| Serotonin Transporter (SERT) | Inhibitor | 1.6 |

| 5-HT₃ Receptor | Antagonist | 3.7 |

| 5-HT₁ₐ Receptor | Agonist | 15 |

| 5-HT₇ Receptor | Antagonist | 19 |

| 5-HT₁ₑ Receptor | Partial Agonist | 33 |

| 5-HT₁ₒ Receptor | Antagonist | 54 |

Experimental Protocols

Detailed experimental protocols for the specific pharmacological characterization of Lu AA39835 are not extensively published. The following sections describe a representative methodology for SERT binding assays and the reported methods for bioanalytical quantification.

Representative Protocol: Serotonin Transporter (SERT) Binding Assay

This section outlines a general protocol typical for assessing the binding affinity of a compound to the human serotonin transporter. This is a representative methodology, as the specific protocol used for Lu AA39835 has not been detailed in the reviewed literature.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., Lu AA39835) for the human SERT.

Materials:

-

Cell membranes prepared from a stable cell line expressing the human SERT (e.g., HEK293 cells).

-

Radioligand: [³H]Citalopram or a similar high-affinity SERT ligand.

-

Test compound (Lu AA39835) at various concentrations.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well filter plates and a cell harvester.

Procedure:

-

Assay Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a predetermined optimal concentration.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the [³H]Citalopram radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of fluoxetine (B1211875) is added.

-

Reaction: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Bioanalytical Method for Quantification in Plasma

The quantification of Lu AA39835 in human plasma samples has been described as part of clinical pharmacokinetic studies of vortioxetine.[2]

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Collection: Collect blood samples in tubes containing EDTA.[2]

-

Sample Preparation: Use solid-phase extraction or protein precipitation to prepare plasma samples for analysis.[8]

-

Chromatography: Employ a reversed-phase UPLC system with gradient elution.

-

Mass Spectrometry: Detect the eluting compounds using tandem mass spectrometry in the positive ion mode. Utilize a ¹³C-labeled analog of Lu AA39835 as the internal standard for accurate quantification.[2]

-

Calibration: The method is validated with a linear range typically between 0.04 and 40 ng/mL, with accuracy and precision within regulatory acceptance criteria.[2]

Mandatory Visualizations

Metabolic Pathway of Vortioxetine

The following diagram illustrates the primary metabolic transformation of vortioxetine into its major inactive metabolite (Lu AA34443) and the minor active metabolite (Lu AA39835).

Logical Workflow for Metabolite Significance Assessment

This diagram outlines the decision-making process for evaluating the clinical relevance of a drug metabolite, using Lu AA39835 as a case study.

References

- 1. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | springermedizin.de [springermedizin.de]

- 3. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Inhibitory effect of propafenone on vortioxetine metabolism in vitro and in vivo - Arabian Journal of Chemistry [arabjchem.org]

- 7. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single‐ and Multiple‐Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of the antidepressant vortioxetine and its major human metabolite in plasma. | Semantic Scholar [semanticscholar.org]

Lu AA39835: A Technical Examination of its Affinity for the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a pharmacologically active, minor metabolite of the multimodal antidepressant vortioxetine (B1682262).[1] While present in lower concentrations than the parent compound, its inhibitory action on the serotonin (B10506) transporter (SERT) warrants a detailed technical review for professionals in neuroscience and drug development. This document provides an in-depth guide to the serotonin transporter affinity of Lu AA39835, including quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows. Although Lu AA39835 is not expected to cross the blood-brain barrier, understanding its peripheral interaction with SERT is crucial for a comprehensive pharmacological profile of vortioxetine.[1]

Quantitative Data: Serotonin Transporter Affinity

| Compound | Target | Affinity Constant (Ki) | IC50 |

| Vortioxetine (Lu AA21004) | Human Serotonin Transporter (SERT) | 1.6 nM | 5.4 nM |

Data sourced from publicly available pharmacological studies.

Experimental Protocols: Determination of SERT Affinity

The determination of a compound's affinity for the serotonin transporter is typically conducted through in vitro radioligand binding assays. While a specific protocol for Lu AA39835 has not been published, the following represents a standard and widely accepted methodology that would be employed for such a determination.

Radioligand Binding Assay for SERT

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Lu AA39835) by measuring its ability to displace a specific radioligand from the serotonin transporter.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 cells) stably expressing the recombinant human serotonin transporter (hSERT).

-

Radioligand: A high-affinity SERT radioligand, such as [³H]Citalopram or [¹²⁵I]RTI-55.

-

Test Compound: Lu AA39835 dissolved in an appropriate solvent (e.g., DMSO) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled SERT inhibitor (e.g., imipramine) to determine non-specific binding.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) at a physiological pH.

-

Filtration System: A cell harvester and glass fiber filters.

-

Detection System: A liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, the hSERT-expressing cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound, Lu AA39835.

-

Equilibrium: The mixture is incubated for a sufficient duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of Lu AA39835 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: Serotonin Reuptake Inhibition

The primary mechanism of action for Lu AA39835 at the molecular level is the inhibition of the serotonin transporter. This action leads to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.

Caption: Inhibition of serotonin reuptake by Lu AA39835.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the SERT affinity of a compound like Lu AA39835.

Caption: Workflow for a radioligand binding assay.

Logical Relationship: Vortioxetine Metabolism

This diagram illustrates the metabolic relationship between vortioxetine and its metabolites, including Lu AA39835.

Caption: Metabolic pathway of vortioxetine.

References

Lu AA39835: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Lu AA39835, a pharmacologically active metabolite of the multimodal antidepressant Vortioxetine. The discovery of Lu AA39835 is intrinsically linked to the metabolic elucidation of its parent compound. This whitepaper details the metabolic pathways leading to the formation of Lu AA39835, its known pharmacological activities, and the analytical methodologies employed for its identification and quantification. Furthermore, a plausible synthetic route for Lu AA39835 is proposed, based on established synthetic strategies for Vortioxetine and its derivatives. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery of Lu AA39835 as a Metabolite of Vortioxetine

The discovery of Lu AA39835 was a direct result of comprehensive pharmacokinetic and metabolism studies of Vortioxetine (also known as Lu AA21004). Following oral administration, Vortioxetine undergoes extensive metabolism in the liver.[1] Six metabolites have been identified in human plasma, with Lu AA39835 being one of the minor metabolites.[1]

The formation of Lu AA39835 occurs through an oxidative metabolic pathway. Vortioxetine is primarily metabolized by a range of cytochrome P450 (CYP) enzymes, with CYP2D6 being the principal enzyme involved.[1][2] Other contributing CYP isoenzymes include CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6.[3] The metabolic process that yields Lu AA39835 is a hydroxylation reaction on the phenyl ring of the Vortioxetine molecule.

Metabolic Pathway

The metabolic journey from Vortioxetine to Lu AA39835 is initiated by hepatic oxidation. The primary metabolic route for Vortioxetine leads to the formation of a major, pharmacologically inactive carboxylic acid metabolite, Lu AA34443.[3] However, a secondary pathway results in the hydroxylation of the phenyl ring, producing Lu AA39835. Subsequently, Lu AA39835 can undergo further metabolism via glucuronic acid conjugation.[1]

digraph "Vortioxetine_Metabolism" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Vortioxetine [label="Vortioxetine", fillcolor="#F1F3F4"];

LuAA39835 [label="Lu AA39835\n(Hydroxylated Metabolite)", fillcolor="#F1F3F4"];

Glucuronide [label="Lu AA39835-Glucuronide", fillcolor="#F1F3F4"];

MajorMetabolite [label="Lu AA34443\n(Carboxylic Acid Metabolite)", fillcolor="#F1F3F4"];

Vortioxetine -> LuAA39835 [label="CYP-mediated\nhydroxylation\n(Primary: CYP2D6)", color="#4285F4"];

LuAA39835 -> Glucuronide [label="Glucuronidation", color="#34A853"];

Vortioxetine -> MajorMetabolite [label="Oxidation", color="#EA4335"];

}

Proposed Synthetic Workflow for Lu AA39835.

Experimental Protocol for Proposed Synthesis:

-

Synthesis of a Protected Vortioxetine Precursor: Synthesize a protected version of Vortioxetine, for example, by using a Boc-protected piperazine (B1678402) derivative in the initial coupling step with 2,4-dimethylthiophenol.

-

Directed Ortho-Metalation and Hydroxylation: The protected Vortioxetine intermediate could undergo directed ortho-metalation using a strong base like n-butyllithium, directed by the thioether group. The resulting aryl lithium species can then be reacted with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce the hydroxyl group at the desired position.

-

Deprotection: The protecting group (e.g., Boc) on the piperazine nitrogen can be removed under acidic conditions to yield the final product, Lu AA39835.

-

Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization.

Conclusion

Lu AA39835 is a minor but pharmacologically active metabolite of Vortioxetine, formed through hepatic oxidation. Its discovery is a key aspect of understanding the overall metabolic fate of Vortioxetine. While its contribution to the parent drug's therapeutic effect is limited, its study provides valuable insights into the drug's metabolism and disposition. The analytical methods outlined herein are crucial for its detection and quantification in research and clinical settings. The proposed synthesis offers a viable route for obtaining this metabolite for further pharmacological investigation. This whitepaper serves as a foundational guide for researchers and professionals in the field of drug development and metabolism.

References

Lu AA39835: A Technical Overview of a Vortioxetine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262).[1] This document provides a comprehensive technical guide to the chemical structure, properties, and known pharmacological characteristics of Lu AA39835, intended to support research and drug development efforts. While its parent compound, vortioxetine, has a well-documented profile of serotonin (B10506) transporter (SERT) inhibition and modulation of various serotonin receptors, Lu AA39835's primary activity of interest is its inhibition of SERT.[1][2] A critical characteristic of this metabolite is its limited ability to cross the blood-brain barrier, which significantly influences its overall pharmacological impact.[1]

Chemical Structure and Physicochemical Properties

Lu AA39835, systematically named 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol, is the result of hydroxylation of the phenyl ring of vortioxetine.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂OS | [3] |

| Molecular Weight | 314.45 g/mol | [3] |

| IUPAC Name | 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol | [3] |

| SMILES | Cc1ccc(c(C)c1)Sc2cc(ccc2N3CCNCC3)O | [3] |

| Appearance | Not explicitly reported, parent compound is a white to slightly beige powder. | [4] |

| Solubility | Data not available for Lu AA39835. Vortioxetine is slightly soluble in water. | [4][5] |

| pKa | Data not available for Lu AA39835. Vortioxetine has pKa values of 9.1 (± 0.1) and 3.0 (± 0.2). | [6] |

| logP | Data not available for Lu AA39835. |

Pharmacology

Mechanism of Action

The primary mechanism of action of Lu AA39835 is the inhibition of the serotonin transporter (SERT), similar to its parent compound, vortioxetine.[1][2] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. However, unlike vortioxetine, which exhibits a multimodal action on various serotonin receptors, the specific interactions of Lu AA39835 with these receptors have not been extensively characterized in publicly available literature.

Pharmacokinetics and Metabolism

Lu AA39835 is a minor metabolite of vortioxetine, with a plasma metabolic ratio of ≤4% compared to the parent drug.[2] Vortioxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, through oxidation, followed by glucuronic acid conjugation.[1][7][8] The formation of Lu AA39835 is a result of this oxidative metabolism.

A key pharmacokinetic property of Lu AA39835 is its low permeability across the blood-brain barrier.[1] This characteristic significantly limits its direct pharmacological effects on the central nervous system, and as a result, the parent compound vortioxetine is considered primarily responsible for the observed antidepressant effects.[1]

The metabolic pathway leading to the formation of Lu AA39835 from vortioxetine is depicted in the following diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigations on the Solubility of Vortioxetine Based on X-ray Structural Data and Crystal Contacts [mdpi.com]

- 6. Vortioxetine - Wikipedia [en.wikipedia.org]

- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]

In Vitro Activity of Lu AA39835: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262). While it is a minor metabolite in humans, its in vitro profile demonstrates significant interaction with the human serotonin (B10506) transporter (hSERT). This technical guide provides a comprehensive summary of the available in vitro data for Lu AA39835, including its binding affinity and the experimental context for its evaluation.

Core In Vitro Activity: Serotonin Transporter Inhibition

The primary in vitro pharmacological activity identified for Lu AA39835 is the inhibition of the human serotonin transporter (hSERT).[1][2] This transporter is a key target for many antidepressant medications, as its inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.

Quantitative Data

The in vitro binding affinity of Lu AA39835 for the human serotonin transporter has been determined through radioligand binding assays. The data indicates that Lu AA39835 is a potent inhibitor, with a potency similar to its parent compound, vortioxetine.

| Compound | Target | Assay Type | Parameter | Value (nmol/L) |

| Lu AA39835 | Human Serotonin Transporter (hSERT) | Radioligand Binding Assay | K_i | 15.5 |

| Vortioxetine (for comparison) | Human Serotonin Transporter (hSERT) | Radioligand Binding Assay | K_i | 1.6 |

K_i: Inhibitor constant, a measure of binding affinity.

It is important to note that despite its potent in vitro activity at the serotonin transporter, Lu AA39835 is not expected to cross the blood-brain barrier, and therefore its contribution to the in vivo clinical efficacy of vortioxetine is considered to be minimal.[1][2]

Experimental Protocols

While the specific, detailed experimental protocol used for the initial characterization of Lu AA39835 is not publicly available, a representative methodology for determining the K_i value for a test compound at the human serotonin transporter via a radioligand binding assay is described below. This protocol is based on standard practices in pharmacological research.

Representative Radioligand Binding Assay for Human Serotonin Transporter (hSERT)

Objective: To determine the binding affinity (K_i) of a test compound (e.g., Lu AA39835) for the human serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Biological Source: Cell membranes prepared from a stable cell line expressing the recombinant human serotonin transporter (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for hSERT, such as [³H]-citalopram or [¹²⁵I]-RTI-55.

-

Test Compound: Lu AA39835, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Non-specific Binding Control: A high concentration of a known, potent SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine) to determine the level of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution of appropriate pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Instrumentation: Scintillation counter or gamma counter (depending on the radioisotope used), filtration apparatus (e.g., a cell harvester), and glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its K_d (dissociation constant), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

-

Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity in each sample.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Visualizations

References

Lu AA39835 and the Blood-Brain Barrier: A Technical Assessment

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262). A critical question for its potential contribution to the overall central nervous system (CNS) activity of its parent compound is its ability to cross the blood-brain barrier (BBB). Based on available nonclinical data, Lu AA39835 is not expected to penetrate the blood-brain barrier.[1][2][3] This technical guide provides a comprehensive overview of the assessment of Lu AA39835's BBB permeability, including the metabolic pathway of its formation, and details the standard experimental protocols utilized to determine the BBB penetration of small molecules. While specific quantitative data for Lu AA39835's BBB permeability are not publicly available, this document presents representative data and methodologies to offer a thorough understanding of its CNS bioavailability.

Introduction to Lu AA39835 and the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a pharmacologically active compound to exert its effects on the brain, it must be capable of traversing this barrier.

Lu AA39835 is a metabolite of vortioxetine, an antidepressant with a multimodal mechanism of action.[4] Vortioxetine itself is known to cross the BBB and occupy serotonin (B10506) transporters in the brain.[1][2] However, the pharmacological activity of its metabolites is also a key consideration in its overall clinical profile. While Lu AA39835 is pharmacologically active, its inability to cross the BBB suggests that its contribution to the therapeutic effects of vortioxetine within the CNS is minimal.[1][2][3]

Metabolic Pathway of Vortioxetine to Lu AA39835

Vortioxetine is extensively metabolized in the liver, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[1][4][5] The primary enzyme responsible for the metabolism of vortioxetine is CYP2D6.[4][5] Lu AA39835 is one of the metabolites formed during this process.

Assessment of Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB is a critical step in the development of CNS-active drugs. This is typically assessed using a combination of in silico, in vitro, and in vivo methods. While the specific experimental results for Lu AA39835 are proprietary "data on file," the following sections detail the standard methodologies employed in the pharmaceutical industry.

In Vitro Models of the Blood-Brain Barrier

In vitro models are essential for high-throughput screening of BBB permeability in the early stages of drug discovery. These models aim to replicate the key characteristics of the BBB in a controlled laboratory setting.

| Model | Description | Key Parameters Measured | Typical Classification for Non-Permeable Compounds |

| PAMPA-BBB | Parallel Artificial Membrane Permeability Assay. A non-cell-based assay that uses a lipid-coated filter to mimic the BBB and predict passive diffusion.[6][7][8] | Apparent Permeability (Pe) | Pe < 2.0 x 10-6 cm/s |

| Cell-Based Assays (e.g., MDCK-MDR1, Caco-2) | Monolayers of immortalized cell lines (e.g., Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) grown on a semi-permeable membrane.[9][10][11][12][13] These models can assess both passive permeability and the influence of efflux transporters like P-glycoprotein (P-gp). | Apparent Permeability (Papp), Efflux Ratio (ER) | High Efflux Ratio (ER > 2) and/or low Papp (A-B) |

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.[8][14]

-

Compound Preparation: The test compound (e.g., Lu AA39835) is dissolved in a buffer solution at a known concentration.

-

Assay Procedure: The compound solution is added to the donor wells of the PAMPA plate. The acceptor wells are filled with a buffer solution. The plate is then incubated for a specified period (e.g., 4-18 hours).[14]

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability: The apparent permeability (Pe) is calculated using the following formula:

Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]

Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, and CD(t) is the concentration in the donor well at time t.

In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most definitive data on a compound's ability to cross the BBB in a physiological setting.

| Method | Description | Key Parameters Measured | Typical Classification for Non-Permeable Compounds |

| Brain-to-Plasma Concentration Ratio (Kp) | Measurement of the total concentration of a compound in the brain tissue and plasma at a specific time point after administration. | Kp | Kp << 1 |

| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | The ratio of the unbound concentration of a compound in the brain interstitial fluid to the unbound concentration in plasma. This is considered the gold standard for assessing BBB penetration as it reflects the concentration of the drug available to interact with its target. | Kp,uu | Kp,uu << 1 |

| In Vivo Microdialysis | A technique that involves implanting a microdialysis probe into a specific brain region of a freely moving animal to sample the extracellular fluid and measure the unbound drug concentration.[15][16][17][18][19] | Brain extracellular fluid (ECF) concentration | Negligible or undetectable concentrations in the brain ECF |

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., rat or mouse). A second probe may be implanted in the jugular vein for simultaneous blood sampling.[14]

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological buffer (artificial cerebrospinal fluid) at a low flow rate.[19]

-

Compound Administration: The test compound is administered to the animal (e.g., intravenously or orally).

-

Sample Collection: Dialysate samples are collected from the brain probe at regular intervals. Blood samples may also be collected simultaneously.[14]

-

Quantification: The concentration of the unbound compound in the dialysate and plasma is determined using a highly sensitive analytical method like LC-MS/MS.

-

Data Analysis: The brain extracellular fluid concentration-time profile is generated.

Conclusion

References

- 1. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-EPMC5973995 - Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. - OmicsDI [omicsdi.org]

- 4. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uva.theopenscholar.com [uva.theopenscholar.com]

A Technical Whitepaper on the Biological Significance of Vortioxetine's Minor Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine (B1682262) is a multimodal antidepressant whose clinical efficacy is attributed to a combination of serotonin (B10506) (5-HT) reuptake inhibition and modulation of multiple 5-HT receptors.[1][2] Like most xenobiotics, vortioxetine undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. Understanding the pharmacokinetic and pharmacodynamic profiles of these metabolites is critical for a comprehensive assessment of the drug's overall activity and safety profile. This technical guide provides an in-depth analysis of vortioxetine's minor metabolites, focusing on their formation, pharmacological activity, and ultimate biological significance. Quantitative data are summarized, key experimental methodologies are detailed, and logical and metabolic pathways are visualized to offer a clear perspective for researchers and drug development professionals. The evidence overwhelmingly indicates that despite the presence of a pharmacologically active minor metabolite, the parent compound, vortioxetine, is primarily responsible for the therapeutic effects observed in the central nervous system (CNS).[1][3]

Vortioxetine Metabolism: Pathways and Key Enzymes

Vortioxetine is extensively metabolized in the liver, primarily through oxidation via the cytochrome P450 (CYP) enzyme system, followed by glucuronic acid conjugation.[4][5] While several CYP isoenzymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are involved, CYP2D6 is the principal enzyme responsible for its biotransformation.[1][4][6] This dependency on CYP2D6 means that individuals with genetic polymorphisms leading to poor metabolizer (PM) status can have approximately double the plasma concentration of vortioxetine compared to extensive metabolizers (EMs).[4][7]

The metabolic process yields six primary metabolites observed in plasma, with two being of particular note:

-

Lu AA34443: The major metabolite, a carboxylic acid derivative. It is considered pharmacologically inactive as it does not bind with significant affinity to key serotonin receptors or the serotonin transporter (SERT).[1][8][9]

-

Lu AA39835: A minor hydroxylated metabolite. This metabolite is pharmacologically active , exhibiting inhibitory activity at the SERT similar to that of vortioxetine.[1][8]

The other metabolites are primarily glucuronide conjugates of these compounds.[1]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The biological significance of a metabolite is determined by its concentration in plasma and at the target site, as well as its intrinsic pharmacological activity. The data for vortioxetine's metabolites show a significant disparity in exposure and CNS penetration.

Pharmacokinetic Parameters

The major metabolite, Lu AA34443, circulates at concentrations comparable to the parent drug, but its inactivity renders it insignificant.[1] Conversely, the active minor metabolite, Lu AA39835, is present at substantially lower concentrations.

Table 1: Pharmacokinetic Comparison of Vortioxetine and its Key Metabolites

| Compound | Type | Plasma Metabolic Ratio (AUCmetabolite/AUCparent) | Key Characteristics |

|---|---|---|---|

| Vortioxetine | Parent Drug | N/A | Primarily responsible for in-vivo activity.[1] |

| Lu AA34443 | Major Metabolite | ~1.0[1] | Pharmacologically inactive.[5][8][9] |

| Lu AA39835 | Minor Metabolite | ≤ 0.04[1][8] | Pharmacologically active, but does not cross the blood-brain barrier.[1][6][8] |

Receptor Binding and Activity

Vortioxetine's multimodal profile is defined by its high affinity for the serotonin transporter and its varied activity across several 5-HT receptors. While Lu AA39835 shares the parent's affinity for SERT, its contribution to the central antidepressant effect is negated by its inability to reach the brain.

Table 2: Pharmacodynamic Profile of Vortioxetine

| Target | Action | Ki (nM) | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | Inhibition | 1.6 | [2] |

| 5-HT3 Receptor | Antagonist | 3.7 | [2] |

| 5-HT1A Receptor | Agonist | 15 | [2] |

| 5-HT7 Receptor | Antagonist | 19 | [2] |

| 5-HT1B Receptor | Partial Agonist | 33 | [2] |

| 5-HT1D Receptor | Antagonist | 54 | [2] |

Note: Specific Ki values for Lu AA39835 at various receptors are not publicly available, but it is reported to have similar 5-HT transporter inhibition potency to vortioxetine.[5][8]

Experimental Protocols for Metabolite Characterization

In Vitro Metabolism and Inhibition Assay

-

Objective: To identify metabolic pathways and responsible enzymes.

-

Methodology:

-

Incubation: Vortioxetine is incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4). The incubation mixture contains a NADPH-generating system to support CYP activity.

-

Inhibition (Optional): To confirm the role of a specific enzyme, known inhibitors (e.g., propafenone (B51707) for CYP2D6) are added to the incubation system.[10]

-

Sample Preparation: The reaction is quenched (e.g., with acetonitrile). Samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

-

Data Interpretation: The rate of metabolite formation is calculated. In inhibition studies, the IC50 value is determined.[10]

-

In Vivo Pharmacokinetic Study (Rodent Model)

-

Objective: To determine the pharmacokinetic profile of vortioxetine and its metabolites in a living system.

-

Methodology:

-

Dosing: A cohort of laboratory animals (e.g., Sprague-Dawley rats) is administered a single oral dose of vortioxetine.[10][11]

-

Sample Collection: Blood samples are collected serially at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Urine and feces may also be collected.[11]

-

Sample Processing: Blood is processed to plasma. All samples are stored at -20°C or lower.

-

Quantification: Plasma concentrations of vortioxetine and its metabolites (e.g., Lu AA34443) are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

-

Conclusion and Biological Significance

-

The Major Metabolite (Lu AA34443) is Inactive: Despite circulating at concentrations comparable to vortioxetine, its lack of pharmacological activity means it does not contribute to the drug's therapeutic effects.[1][9]

-

The Active Minor Metabolite (Lu AA39835) is Peripherally Restricted: While Lu AA39835 demonstrates SERT inhibition, its clinical relevance is nullified by two key factors: its plasma concentrations are very low (≤4% of the parent drug), and, most importantly, nonclinical data indicate it does not cross the blood-brain barrier.[1][3][8] Therefore, it cannot engage with CNS targets to exert an antidepressant effect.

References

- 1. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Drug interactions with vortioxetine, a new multimodal antidepressant | Rivista di Psichiatria [rivistadipsichiatria.it]

- 6. Vortioxetine - Wikipedia [en.wikipedia.org]

- 7. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | springermedizin.de [springermedizin.de]

- 9. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single‐ and Multiple‐Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of propafenone on vortioxetine metabolism in vitro and in vivo - Arabian Journal of Chemistry [arabjchem.org]

- 11. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization of Lu AA39835, a Minor Metabolite of Vortioxetine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available scientific information on Lu AA39835. Lu AA39835 is identified as a minor metabolite of the antidepressant drug vortioxetine (B1682262) and is not currently established as a clinical biomarker for any disease state. The information presented pertains to its pharmacokinetic and metabolic properties.

Introduction

Lu AA39835 is a hydroxylated metabolite of vortioxetine (Trintellix®/Brintellix®), a multimodal antidepressant used for the treatment of major depressive disorder (MDD).[1][2][3] Vortioxetine undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes followed by glucuronic acid conjugation.[1][4] This process yields several metabolites, including the major, pharmacologically inactive metabolite Lu AA34443, and the minor metabolite Lu AA39835.[1][2] While Lu AA39835 demonstrates pharmacological activity by inhibiting the serotonin (B10506) transporter (SERT), similar to its parent compound, it is not expected to cross the blood-brain barrier and is therefore considered to have a minimal impact on the overall therapeutic effect of vortioxetine.[1][2][5]

This guide provides a technical overview of Lu AA39835, focusing on its metabolic pathway, pharmacokinetic properties, and the analytical methods used for its quantification.

Metabolism and Pharmacokinetics

Vortioxetine is metabolized by a range of CYP isoenzymes, with CYP2D6 being the primary enzyme responsible for its conversion into its major metabolite, Lu AA34443.[1][2] Lu AA39835 is a minor hydroxyl metabolite, with plasma concentrations significantly lower than the parent drug.[6]

The following table summarizes key quantitative parameters related to Lu AA39835.

| Parameter | Value/Range | Description | Source |

| Metabolic Ratio | ≤ 0.04 | Ratio of the metabolite Area Under the Curve (AUC) to the AUC of the parent drug, vortioxetine.[1] | [1] |

| Plasma Concentration | Low | Plasma levels of Lu AA39835 are consistently low across various dose groups in clinical studies.[6] | [6] |

| Blood-Brain Barrier Penetration | Not expected | Nonclinical data indicate that Lu AA39835 does not penetrate the blood-brain barrier.[1][2] | [1][2] |

Experimental Protocols

The quantification of Lu AA39835 in biological matrices is crucial for pharmacokinetic studies of vortioxetine. The primary experimental protocol cited in the literature is based on liquid chromatography-mass spectrometry (LC-MS/MS).

A validated bioanalytical method has been used in clinical studies to determine the concentrations of vortioxetine and its metabolites, including Lu AA39835.[2][6]

-

Sample Collection: Blood samples are collected in vacuum tubes containing ethylenediaminetetraacetic acid (EDTA). Plasma and urine samples are stored at -20°C or lower before analysis.[6]

-

Sample Preparation: A liquid-liquid extraction method is employed for sample preparation.[6]

-

Analytical Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2]

-

Ion Monitoring: The extracted ions monitored for Lu AA39835 are m/z 315 → 166.[6] An internal standard, Lu AE68011, is used for accurate quantification.[6]

-

Quantification Ranges: The method is validated with the following linear ranges for calibration:

-

Method Performance: The accuracy and precision for the analytes were reported to be within 89.2% to 112.0% and 3.0% to 7.4%, respectively.[6]

Visualizations

The following diagram illustrates the metabolic conversion of vortioxetine into its major and minor metabolites.

Caption: Metabolic pathway of Vortioxetine leading to its primary metabolites.

This diagram outlines the workflow for the experimental protocol used to measure Lu AA39835 concentrations in biological samples.

Caption: Experimental workflow for the bioanalysis of Lu AA39835.

Conclusion

Lu AA39835 is a well-characterized, pharmacologically active, minor metabolite of vortioxetine.[1] Its key features include a low metabolic ratio and an inability to cross the blood-brain barrier, which limits its contribution to the overall clinical efficacy of the parent drug.[1][5] While robust bioanalytical methods exist for its quantification in pharmacokinetic studies, the current body of scientific literature does not support its use as a standalone biomarker for disease diagnosis, prognosis, or response to therapy. Further research would be required to establish any potential utility for Lu AA39835 in a biomarker capacity.

References

- 1. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | springermedizin.de [springermedizin.de]

- 3. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single‐ and Multiple‐Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lu AA39835 in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lu AA39835, a metabolite of the antidepressant vortioxetine, in human plasma. The protocol outlines two effective sample preparation techniques: solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Lu AA39835 is a hydroxylated metabolite of vortioxetine, a multimodal antidepressant.[1] While it is a minor metabolite, it exhibits inhibitory activity at the serotonin (B10506) transporter (SERT), similar to the parent compound.[1][2] However, it is not expected to cross the blood-brain barrier.[1][2] Accurate quantification of Lu AA39835 in biological matrices is essential for understanding the complete pharmacokinetic profile of vortioxetine. This document provides a detailed protocol for the analysis of Lu AA39835 in human plasma using LC-MS/MS.

Experimental

-

Lu AA39835 reference standard

-

¹³C-labeled Lu AA39835 (internal standard)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma with EDTA as anticoagulant

-

Varian SPEC C8 SPE cartridges (for SPE method)[1]

-

CAPCELL PAK SCX UG80 column (for LLE method)[3]

-

Ionosper 5C ion exchange column (for SPE method)[1]

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Blood samples should be collected in Vacutainers® containing ethylenediaminetetraacetic acid (EDTA).[1][3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[1][3]

Protocols

Two methods for sample preparation are presented below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [1]

-

Thaw plasma samples at room temperature.

-

Spike the plasma samples with the ¹³C-labeled internal standard.

-

Condition the Varian SPEC C8 SPE cartridges in a 96-well plate format.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

-

Thaw plasma samples at room temperature.

-

Spike the plasma samples with the internal standard.

-

Add an appropriate organic extraction solvent.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection. Method optimization is recommended.

Liquid Chromatography

| Parameter | Method 1 (Based on SPE)[1] | Method 2 (Based on LLE)[3] |

| Column | Ionosper 5C ion exchange | CAPCELL PAK SCX UG80 |

| Mobile Phase | To be optimized | A: 10 mmol/L Ammonium Formate/Formic Acid (400:1)B: Acetonitrile (20:80 A:B) |

| Flow Rate | To be optimized | To be optimized |

| Injection Volume | To be optimized | To be optimized |

| Column Temp. | To be optimized | To be optimized |

Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for Lu AA39835 and IS |

| Product Ion (m/z) | To be determined for Lu AA39835 and IS |

| Collision Energy | To be optimized |

| Dwell Time | To be optimized |

Data Analysis and Quantification

The concentration of Lu AA39835 in plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied.

Performance Characteristics

The following table summarizes the reported performance characteristics for the quantification of Lu AA39835 in human plasma.

| Parameter | Value | Reference |

| Linear Range | 0.04 to 40 ng/mL | [1][3] |

| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [1][3] |

| Accuracy | 90.0% to 109.0% | [1] |

| Precision (%CV) | 3.20% to 10.7% | [1] |

Visualizations

Caption: Experimental workflow for Lu AA39835 quantification.

Caption: Simplified signaling pathway of Lu AA39835.

References

- 1. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | springermedizin.de [springermedizin.de]

- 2. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single‐ and Multiple‐Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Lu AA39835

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant, vortioxetine.[1][2] It is formed through the oxidative metabolism of vortioxetine, a process primarily mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[1] Although Lu AA39835 demonstrates serotonin (B10506) transporter (SERT) inhibition, it does not readily cross the blood-brain barrier, suggesting a minimal direct contribution to the central nervous system effects of vortioxetine.[1][2] Understanding the in vitro drug metabolism profile of Lu AA39835 is crucial for a comprehensive assessment of the safety and drug-drug interaction potential of vortioxetine.

These application notes provide an overview of the metabolic pathway of Lu AA39835 and detail standard protocols for evaluating its metabolic stability and its potential to inhibit or induce key drug-metabolizing enzymes.

Metabolic Pathway of Vortioxetine to Lu AA39835

Vortioxetine undergoes extensive metabolism, with Lu AA39835 being a minor hydroxylated metabolite. The primary metabolic pathway involves oxidation by CYP enzymes, with CYP2D6 playing a major role in the overall metabolism of vortioxetine.[1] This is followed by glucuronidation via uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Small Molecules with Lutetium-177

Introduction

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation in tabular format for easy comparison, and mandatory visualizations of the experimental workflow and the signaling pathway of the parent compound, vortioxetine (B1682262).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the radiolabeling of various molecules with ¹⁷⁷Lu, compiled from established protocols. These values can serve as a benchmark for the development and optimization of a radiolabeling procedure for a new small molecule.

Table 1: Reagents and Reaction Conditions for ¹⁷⁷Lu Labeling

| Parameter | Value | Source |

| Precursor | ||

| Molecule Amount | 30 - 250 µg | [2][3] |

| Radionuclide | ||

| ¹⁷⁷LuCl₃ Activity | 2.3 - 34 GBq | [2][3] |

| ¹⁷⁷LuCl₃ Specific Activity | >3 GBq/mg (no-carrier-added) | [3] |

| Reaction Buffer | ||

| Buffer Type | Sodium Acetate (B1210297) or Ascorbate (B8700270) Buffer | [3][5] |

| Buffer Concentration | 0.1 M - 0.5 M | [3] |

| pH | 4.5 - 5.5 | [2][3] |

| Reaction Conditions | ||

| Temperature | 95 °C | [3][5] |

| Incubation Time | 15 minutes | [3] |

| Stabilizer | ||

| Type | Ascorbic Acid, L-methionine | [1][3] |

Table 2: Quality Control and Performance Metrics for ¹⁷⁷Lu-Labeled Molecules

| Parameter | Value | Source |

| Radiochemical Purity (RCP) | > 95% | [2][9] |

| Analytical Method | HPLC, TLC | [2][9] |

| Stability (post-labeling) | > 95% for up to 120 hours | [1] |

| Molar Activity | 58 - 225 MBq/nmol | [1] |

Experimental Protocols

This section details a generalized protocol for the radiolabeling of a small molecule with ¹⁷⁷Lu.

Protocol 1: Radiolabeling of a Small Molecule with ¹⁷⁷Lu

Materials:

-

Small molecule precursor (e.g., containing a DOTA chelator)

-

No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[3][5]

-

Ascorbic acid solution (e.g., 50 mg/mL) as a radioprotectant[1]

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath set to 95 °C[5]

-

Lead shielding

-

Calibrated radioactivity dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.[5]

-

Add the desired amount of the small molecule precursor to the reaction vial.

-

Carefully transfer the required activity of n.c.a. ¹⁷⁷LuCl₃ to the reaction vial behind appropriate lead shielding.

-

Gently mix the contents of the vial.

-

Place the reaction vial in a heating block or water bath pre-heated to 95 °C and incubate for 15 minutes.[3]

-

After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.[5]

-

Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[5]

-

Perform quality control checks as described in Protocol 2.

Protocol 2: Quality Control of ¹⁷⁷Lu-Labeled Small Molecule

A. Thin-Layer Chromatography (TLC) for Radiochemical Purity

-

Stationary Phase: iTLC-SG strips

-

Mobile Phase: A solution capable of separating the labeled molecule from free ¹⁷⁷Lu (e.g., 0.1 M citrate (B86180) buffer, pH 5.0).

-

Procedure:

-

Spot a small volume (1-2 µL) of the reaction mixture onto the baseline of an iTLC-SG strip.

-

Develop the chromatogram in the chosen mobile phase.

-

Allow the solvent to travel up the strip.

-

Dry the strip and measure the distribution of radioactivity using a TLC scanner.

-

-

Calculation: Radiochemical Purity (%) = (Counts in the labeled molecule spot / Total counts on the strip) x 100.

B. High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient system of acetonitrile (B52724) and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detector: A radioactivity detector in series with a UV detector.

-

Procedure:

-

Inject a small volume of the reaction mixture into the HPLC system.

-

Run the gradient method to separate the labeled product from impurities and free ¹⁷⁷Lu.

-

Analyze the chromatogram from the radioactivity detector to determine the percentage of radioactivity associated with the desired product peak.

-

-

Calculation: Radiochemical Purity (%) = (Area of the labeled molecule peak / Total area of all radioactive peaks) x 100.

Visualizations

Experimental Workflow for ¹⁷⁷Lu Radiolabeling

Caption: A flowchart illustrating the key steps in the radiolabeling of a small molecule with ¹⁷⁷Lu.

Signaling Pathway of Vortioxetine (Parent Compound of Lu AA39835)

Caption: A diagram showing the multimodal mechanism of action of vortioxetine.[7][8]

References

- 1. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]

- 2. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Improved quality control of [177Lu]Lu-PSMA I&T | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Lu AA39835 in Pharmacokinetic Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is an active hydroxylated metabolite of the multimodal antidepressant vortioxetine (B1682262).[1][2] While it is considered a minor metabolite with plasma concentrations significantly lower than the parent drug, its pharmacological activity, similar to vortioxetine's inhibition of the serotonin (B10506) (5-HT) transporter, necessitates an understanding of its pharmacokinetic profile.[1][2][3] However, its contribution to the overall clinical effect of vortioxetine is considered minimal as it is not believed to cross the blood-brain barrier.[1][3][4] These notes provide a summary of the available pharmacokinetic data for Lu AA39835 and protocols for its analysis, aiding in the development of comprehensive pharmacokinetic models of vortioxetine.

Pharmacokinetic Profile of Lu AA39835

Lu AA39835 is formed through the oxidation of vortioxetine, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6.[1] It is one of the six metabolites of vortioxetine identified in human plasma.[4] The plasma metabolic ratio of Lu AA39835 to vortioxetine is low, at approximately ≤4%.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Lu AA39835 are often characterized by low plasma concentrations, which can be below the lower limit of quantification in some studies.[5][6] Nevertheless, available data from various studies are summarized below.

| Parameter | Value | Study Population | Notes |

| Half-life (t½) | ~65 hours | Healthy Subjects | At steady state, following multiple oral doses of 5 mg to 20 mg once daily.[7] |

| Plasma Metabolic Ratio | ≤ 4% | Healthy Subjects | Ratio of Lu AA39835 AUC to vortioxetine AUC.[1] |

| Pharmacokinetics | Linear | Healthy Subjects | Observed at steady state over a dose range of 5 mg to 20 mg once daily.[7] |